1-Cyclopropyl-2,5-dimethylpyrrole

Description

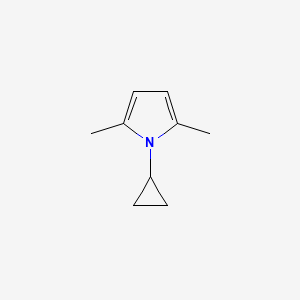

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAYXRUZLFCGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512475 | |

| Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-12-0 | |

| Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropyl 2,5 Dimethylpyrrole and Its Precursors/analogs

Classical Approaches and Adaptations for Pyrrole (B145914) Ring Formation

Classical methods for pyrrole synthesis have been refined over more than a century and remain cornerstones of heterocyclic chemistry. These reactions are often characterized by their reliability and broad substrate scope.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is arguably the most direct and widely employed method for preparing pyrroles. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 1-cyclopropyl-2,5-dimethylpyrrole, this translates to the reaction between 2,5-hexanedione (B30556) and cyclopropylamine (B47189).

The reaction is typically accelerated by the addition of a weak acid, such as acetic acid. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org The mechanism, investigated in detail by Amarnath and coworkers, involves the initial formation of a hemiaminal from the amine and one of the carbonyl groups. wikipedia.orgorganic-chemistry.org This is followed by a rate-determining cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. wikipedia.orgresearchgate.net

Modern variations of the Paal-Knorr reaction focus on milder conditions and the use of various catalysts to improve efficiency and yields. These include:

Water as a medium: Performing the reaction in water can be highly effective, offering an environmentally friendly approach and often leading to high yields with simple product isolation. researchgate.net

Lewis and Brønsted Acid Catalysis: A range of catalysts have been employed to facilitate the condensation. Zirconium-based Lewis acids like ZrOCl₂·8H₂O have shown high efficiency, particularly under solvent-free conditions. rgmcet.edu.in Other effective catalysts include MgI₂ etherate and the moderate Brønsted acid saccharin. rgmcet.edu.inresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often to mere seconds or minutes, while providing good to excellent yields. pensoft.net Solvent-free, microwave-assisted Paal-Knorr reactions using organocatalysts like salicylic (B10762653) acid have been reported to achieve high conversions very rapidly. pensoft.net

| Catalyst/Condition | Substrates | Solvent | Time | Yield (%) | Reference(s) |

| Ammonium Carbonate | 2,5-Hexanedione | None | 1.5-2 h | 81-86 | orgsyn.org |

| None | 2,5-Hexanedione, Various Amines | Water | Varies | Good to Excellent | researchgate.net |

| Salicylic Acid (MW) | 2,5-Hexanedione, 4-Bromoaniline | None | 15 s | 92 | pensoft.net |

| MgI₂ Etherate | 2,5-Hexanedione, Various Amines | Varies | Varies | Good to Excellent | researchgate.net |

| ZrOCl₂·8H₂O | 2,5-Hexanedione, Various Amines | None | Varies | Excellent | rgmcet.edu.in |

Hantzsch Pyrrole Synthesis under Modern Non-Conventional Conditions

The Hantzsch pyrrole synthesis is another classical method, involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.org While traditionally a three-component reaction, modern adaptations have sought to improve its efficiency and environmental footprint. researchgate.net

The established mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then attacks the α-haloketone, leading to a cyclized intermediate that eliminates water to form the pyrrole. wikipedia.org

Non-conventional conditions have been applied to the Hantzsch synthesis to enhance reaction rates and yields:

Microwave Irradiation: Microwave-assisted Hantzsch-type reactions have been developed, often under solvent-free conditions, leading to high yields. pensoft.net

Ionic Liquids: Acidic ionic liquids have been successfully used as both the solvent and catalyst in microwave-assisted Clauson-Kaas pyrrole synthesis, a related reaction, resulting in faster reactions and higher yields. pensoft.net The use of ionic liquids as a soluble support in microwave-assisted tandem reactions has also been explored, which simplifies purification. nih.gov

Solid-Phase Synthesis: The Hantzsch reaction has been adapted for solid-phase synthesis, where a polymer-bound enaminone reacts with an α-bromoketone, allowing for the generation of pyrrole-3-carboxamides with high purity after cleavage. nih.gov

Knorr-Type Reactions in Pyrrole Synthesis

The Knorr pyrrole synthesis, first reported in 1884, is a powerful method for producing substituted pyrroles. wikipedia.orgthermofisher.com The reaction involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org

A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org To circumvent this, they are often generated in situ. A common approach is the reduction of an α-oximino-ketone using zinc dust in acetic acid. wikipedia.org The original synthesis by Knorr produced what is now known as "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) from two equivalents of ethyl acetoacetate. wikipedia.org

Modern advancements include:

Catalytic Versions: A manganese-catalyzed version of the Knorr synthesis has been developed, which couples 1,2- or 1,3-amino alcohols with keto esters, producing hydrogen as the only byproduct. organic-chemistry.org

Multicomponent Reaction Strategies for Pyrrole Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.orgnih.gov These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.orgorientjchem.org

Condensation Reactions Involving Amines and Carbonyl Compounds

Many MCRs for pyrrole synthesis are conceptually related to the Paal-Knorr reaction, where the requisite 1,4-dicarbonyl intermediate is generated in situ. researchgate.net These one-pot syntheses offer significant advantages in terms of efficiency and sustainability.

Examples of such MCRs include:

Four-Component Synthesis: One reported method involves the reaction of an amine, an aldehyde, a diketone, and a nitroalkane. orientjchem.org Another four-component reaction uses an amine, a dialkyl acetylenedicarboxylate, and an aromatic aldehyde, catalyzed by triphenylmethyl chloride. orientjchem.org

Three-Component Synthesis: Polysubstituted pyrroles can be synthesized via a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water, without the need for a catalyst. orientjchem.org

Iron-Catalyzed Multicomponent Couplings

Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. organic-chemistry.org Iron-catalyzed reactions have been developed for the sustainable synthesis of pyrroles. acs.org

An efficient method utilizing a well-defined, air-stable molecular iron(0) complex has been reported for the synthesis of substituted pyrroles. acs.org This methodology is noted for its broad applicability and tolerance of various functional groups, allowing for the regioselective synthesis of C-2, C-3, and C-2 & C-4 substituted pyrroles in good yields. acs.org The proposed mechanism involves a hydrogen autotransfer process followed by an intramolecular dehydrative condensation. acs.org Furthermore, this iron-catalyzed approach has enabled the first synthesis of symmetrical bis-pyrroles. acs.org

Cycloaddition and Ring-Opening Cascade Reactions

Cycloaddition and ring-opening reactions represent powerful strategies for the construction of the pyrrole ring system, offering unique pathways to substituted pyrroles that can be precursors or analogs to this compound.

Formal [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Nitriles

A notable method for pyrrole synthesis involves the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with nitriles. acs.orgcapes.gov.bracs.orgnih.gov In this process, Lewis acid activation of a donor-acceptor cyclopropane (B1198618) generates a reactive intermediate that can be intercepted by a nitrile. acs.orgnih.gov This reaction leads to the formation of 3,4-dihydro-2H-pyrroles, which are valuable synthetic intermediates that can be further transformed into fully aromatic pyrroles. acs.orgcapes.gov.br The reaction is highly stereoselective and accommodates a variety of nitriles, including aliphatic, aromatic, and α,β-unsaturated derivatives. acs.orgacs.org While this method does not directly yield this compound, the resulting dihydropyrrole products can be functionalized to introduce the desired substituents.

The Van Leusen pyrrole synthesis is another important [3+2] cycloaddition method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov This reaction, typically performed under basic conditions with electron-deficient alkenes, provides a direct route to various substituted pyrroles. nih.gov The versatility of the Van Leusen reaction and its tolerance for a broad range of substrates make it a valuable tool in pyrrole synthesis. nih.govresearchgate.net

Ring-Opening Cyclization in Pyrrole Formation with Cyclopropylcarbaldehydes

The ring-opening of cyclopropyl-containing substrates provides another avenue to pyrrole derivatives. For instance, the intermolecular cyclization of alkylidenecyclopropyl ketones with amines has been shown to be an efficient method for synthesizing 2,3,4-trisubstituted pyrroles. nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds through a proposed mechanism involving the distal cleavage of a C-C bond in the cyclopropane ring. nih.govorganic-chemistry.org The use of anhydrous MgSO4 has been found to improve the yields of the pyrrole products. nih.govorganic-chemistry.org While this specific method yields 2,3,4-trisubstituted pyrroles, modifications to the starting materials could potentially lead to the synthesis of this compound analogs.

Transition Metal-Catalyzed Annulation and Functionalization Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception. organic-chemistry.org Catalytic systems based on metals like rhodium, zinc, and titanium have been developed for the efficient construction of the pyrrole ring. organic-chemistry.orgnih.gov

One such method involves the transition metal-catalyzed reaction of dienyl azides. organic-chemistry.orgnih.govfigshare.comresearchgate.net Both zinc iodide (ZnI2) and rhodium perfluorobutyrate [Rh2(O2CC3F7)4] have been shown to effectively catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.orgnih.govfigshare.com This reaction is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Titanium-catalyzed multicomponent reactions also offer a powerful strategy for pyrrole synthesis. nih.gov A [2+2+1] heterocoupling of heteroatom-substituted alkynes, such as boryl or stannyl (B1234572) alkynes, can produce 2-heteroatom-substituted pyrroles. nih.gov These products can then undergo further functionalization, for example, through Suzuki cross-coupling reactions, to yield highly substituted pyrroles that are otherwise difficult to access. nih.gov

Advanced Synthetic Strategies: Skeletal Recasting and Molecular Editing of Pyrrole Core

Recent advancements in synthetic methodology have introduced the concepts of skeletal recasting and molecular editing, which allow for the transformation of simple, readily available pyrroles into more complex and highly substituted derivatives. acs.orgnih.govnih.gov

A novel "skeletal recasting" strategy has been developed for the synthesis of fully substituted pyrroles from simple pyrroles. acs.orgnih.govnih.gov This one-pot reaction, promoted by phosphoric acid, involves the dearomative deconstruction of the initial pyrrole ring by an azoalkene, followed by a rearomative reconstruction that incorporates structural elements from the azoalkene. acs.orgnih.gov This method provides efficient access to synthetically challenging tetra-substituted pyrroles. acs.orgnih.govresearchgate.net The strategy has been successfully applied to modify drug-like molecules containing the pyrrole scaffold. acs.org

Molecular editing of the pyrrole core has also been demonstrated through a sequential Diels-Alder and cheletropic reaction pathway. researchgate.netnih.gov In this approach, N-Boc protected pyrroles react with alkynes to form N-bridged compounds. nih.gov Subsequent deprotection, nitrosylation, and cheletropic extrusion of N2O lead to the formation of substituted benzene (B151609) or naphthalene (B1677914) derivatives, effectively editing the pyrrole ring into an aromatic carbocycle. researchgate.netnih.gov While this particular transformation converts the pyrrole into a different ring system, the underlying principles of skeletal editing hold promise for the development of new methods to functionalize and diversify the pyrrole core itself.

Reactivity and Chemical Transformations of 1 Cyclopropyl 2,5 Dimethylpyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Core

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In 1-cyclopropyl-2,5-dimethylpyrrole, the presence of methyl groups at the α-positions (C-2 and C-5) deactivates these sites towards electrophilic substitution and directs incoming electrophiles to the β-positions (C-3 and C-4).

Regioselective Functionalization at C-3 and C-4 Positions

The substitution of this compound at the C-3 and C-4 positions is a key feature of its reactivity. The electron-donating nature of the alkyl groups and the nitrogen atom increases the electron density at these positions, facilitating electrophilic attack. While direct comparative studies on the regioselectivity of various electrophilic substitutions on this specific molecule are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution on pyrroles suggest that a mixture of 3- and 4-substituted products is possible. The precise ratio of these isomers would be influenced by the nature of the electrophile and the reaction conditions, with steric hindrance and the electronic influence of the N-cyclopropyl group playing a role.

Vilsmeier-Haack Formylation and Analogous Processes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including pyrroles. semanticscholar.orgorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

For this compound, the Vilsmeier-Haack reaction introduces a formyl group (-CHO) at one of the vacant β-positions, leading to the formation of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. epa.govcalpaclab.com The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the pyrrole ring. The resulting iminium salt intermediate is then hydrolyzed to yield the aldehyde.

| Reaction | Reagents | Product | Reference |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | epa.govcalpaclab.com |

N-Functionalization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can participate in various chemical reactions, including alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of pyrroles can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. For instance, the potassium salt of 2,5-dimethylpyrrole has been shown to react with various alkyl iodides in dimethyl sulfoxide (B87167) to yield the corresponding N-alkyl derivatives in high yield. rsc.org While specific examples for the direct N-alkylation to form this compound are not detailed, the general principle applies.

N-acylation, the introduction of an acyl group onto the nitrogen atom, can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction typically requires the deprotonation of the pyrrole nitrogen with a suitable base to form the more nucleophilic pyrrolide anion, which then attacks the electrophilic carbonyl carbon of the acylating agent. The reaction of cyclopropyl (B3062369) acid chlorides with imines is known to proceed through an N-acyl iminium intermediate. nih.gov

Reactions with Electron-Deficient Species at Nitrogen

The nitrogen atom of N-substituted pyrroles can react with various electron-deficient species. For example, N-alkylated pyrroles can react with sulfonyl chlorides. While specific studies on this compound are limited, related research on N-alkylation of aromatic amines with cyclopropylcarbinol has been explored. researchgate.net

Transformations of Pendant Functional Groups

The functional groups introduced onto the this compound core can undergo a variety of subsequent chemical transformations, further expanding its synthetic utility. The 3-formyl derivative, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a particularly versatile intermediate.

The aldehyde group can be readily oxidized to a carboxylic acid, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, using standard oxidizing agents. nih.gov Conversely, the aldehyde can be reduced to the corresponding alcohol, (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol, using a variety of reducing agents.

| Starting Material | Reaction | Reagents | Product | Reference |

| 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Oxidation | e.g., KMnO₄, CrO₃ | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | nih.gov |

| 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Reduction | e.g., NaBH₄, LiAlH₄ | (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol |

These transformations highlight the synthetic potential of this compound as a building block for the creation of a diverse range of more complex and potentially biologically active molecules.

Carboxylic Acid Derivatization: Esterification and Decarboxylation

The corresponding carboxylic acid, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate for further synthetic modifications. rsc.org This acid can be synthesized by the oxidation of its aldehyde precursor, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Esterification: The conversion of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid to its corresponding esters is a fundamental transformation. While specific examples for this exact substrate are not extensively detailed in readily available literature, the esterification of cyclopropyl carboxylic acids, in general, is well-established. A common method involves reaction with an alcohol in the presence of a protonic acid catalyst, such as p-toluenesulfonic acid, often at reflux with azeotropic removal of water. google.com This method is applicable to a wide range of alcohols.

Table 1: General Conditions for Esterification of Cyclopropyl Carboxylic Acids

| Catalyst | Solvent | Conditions | Application | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | Toluene | Reflux, Azeotropic Removal of H₂O | Preparation of various alkyl esters | google.com |

Decarboxylation: The removal of the carboxyl group from pyrrole carboxylic acids is another significant transformation. The decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions has been shown to proceed through an associative mechanism. nih.gov This process involves the protonation of the pyrrole ring, followed by the addition of a water molecule to the carboxyl group. nih.govacs.org This pathway forms pyrrole and a protonated carbonic acid intermediate, which avoids the formation of the high-energy conjugate acid of carbon dioxide. nih.govresearchgate.net It is plausible that 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes decarboxylation through a similar acid-catalyzed hydrolytic mechanism.

Carbonitrile Functionalization

The carbonitrile derivative, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile, is another important synthetic building block. bldpharm.com Its synthesis typically begins with the formylation of the parent pyrrole ring.

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles like pyrroles. This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring, yielding 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. cymitquimica.com

The resulting aldehyde can then be converted into the carbonitrile. A variety of methods exist for this transformation. One common approach is the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is subsequently dehydrated using reagents like acetic anhydride, cyanuric chloride, or other dehydrating agents to yield the nitrile.

Table 2: Representative Methods for Aldehyde to Nitrile Conversion

| Reagent(s) | Intermediate | Key Features |

|---|---|---|

| 1. Hydroxylamine2. Acetic Anhydride | Aldoxime | Classical two-step method. |

| Chlorosulfonyl isocyanate (CSI) & DMF | N/A | One-pot conversion from pyrrole. |

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. harvard.edu To utilize this compound in such reactions, it must first be functionalized with a suitable group, typically a halogen or a boron-containing moiety. The pyrrole ring can undergo electrophilic halogenation at the C3 or C4 position to provide the necessary precursors for coupling.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. While specific examples involving halogenated this compound are not prominent in the literature, the coupling of cyclopropyl-trifluoroborates with aryl and heteroaryl chlorides is well-documented. nih.gov This demonstrates the feasibility of using cyclopropane-containing fragments in Suzuki-Miyaura reactions. A hypothetical coupling would involve a halogenated this compound derivative reacting with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Table 3: Key Components of a Representative Suzuki-Miyaura Coupling Reaction

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Forms the active Pd(0) species | harvard.edu |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the catalyst, influences reactivity | nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species | nih.gov |

| Solvent | Toluene/H₂O, Dioxane, THF | Solubilizes reactants and catalyst | harvard.edunih.gov |

Diastereoselective Manipulations and Stereochemical Control in Synthesis of Analogs

The synthesis of analogs of this compound with specific stereochemistry is crucial for applications in medicinal chemistry and materials science. Achieving stereochemical control, particularly concerning the substituted cyclopropane (B1198618) ring, requires sophisticated synthetic strategies.

Recent advances have enabled the highly diastereoselective synthesis of substituted cyclopropanes. For instance, methods have been developed for the electrochemical cyclopropanation of unactivated alkenes with acidic carbon pronucleophiles, such as those containing nitrile groups, to produce highly functionalized cyclopropanes with excellent diastereoselectivity. nih.gov Another powerful strategy involves the reaction of enantiopure epoxides with phosphonoacetate anions to generate quaternary cyclopropyl esters with high diastereocontrol.

Furthermore, the diastereoselective synthesis of cyclopropyl diboronates has been achieved through a 1,2-boronate rearrangement mechanism. These diboronated intermediates can undergo subsequent derivatization, providing access to polysubstituted cyclopropanes with high diastereoselectivity. nih.gov Rhodium-catalyzed cyclopropanations have also emerged as a method to generate spirocyclopropanes, including those fused to nitrogen-containing rings, with both high enantioselectivity and diastereoselectivity. chemrxiv.org

Although these methods have not been explicitly applied to the synthesis of this compound analogs in published literature, they represent the current state-of-the-art in stereocontrolled cyclopropane synthesis. These approaches could foreseeably be adapted to construct chiral or diastereomerically pure analogs, for example, by starting with a chiral cyclopropylamine (B47189) in the initial Paal-Knorr synthesis or by performing diastereoselective modifications on a functionalized pyrrole-cyclopropane system. The existence of chiral building blocks like (2R,5R)-1-cyclopropyl-2,5-dimethylpiperazine further underscores the interest in stereochemically defined cyclopropyl-containing N-heterocycles. nih.gov

Table 4: Modern Methods for Diastereoselective Cyclopropane Synthesis

| Method | Key Features | Potential Application for Analogs | Reference |

|---|---|---|---|

| Electrochemical Cyclopropanation | High diastereoselectivity; uses unactivated alkenes and carbon pronucleophiles. | Synthesis of analogs with functionalized cyclopropyl rings (e.g., nitriles, esters). | nih.gov |

| Rhodium-Catalyzed Cyclopropanation | High enantioselectivity and diastereoselectivity for spirocycles. | Creation of spirocyclic pyrrole-cyclopropane analogs. | chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrrole (B145914) ring, the methyl groups, and the cyclopropyl (B3062369) group.

Pyrrole Protons (H3, H4): These protons on the pyrrole ring are expected to appear as a singlet or a narrow multiplet in the aromatic region, typically around 5.7-6.0 ppm. In 2,5-dimethyl-1H-pyrrole, these protons appear at approximately 5.7 ppm. chemicalbook.com The N-cyclopropyl group may induce a slight shift in this region.

Methyl Protons (2-CH₃, 5-CH₃): The two methyl groups attached to the pyrrole ring are chemically equivalent and are expected to produce a sharp singlet, likely in the region of 2.1-2.3 ppm. For comparison, the methyl protons in 2,5-dimethyl-1H-pyrrole resonate at around 2.2 ppm. chemicalbook.com

Cyclopropyl Protons: The cyclopropyl group will exhibit a more complex set of signals due to the diastereotopic nature of the methylene (B1212753) protons. The methine proton attached to the nitrogen will appear as a multiplet, likely shifted downfield compared to the methylene protons. The methylene protons will appear as two separate multiplets in the aliphatic region, typically between 0.5 and 1.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyrrole Carbons (C2, C5): The carbons bearing the methyl groups are expected to resonate at a similar chemical shift, likely in the range of 125-130 ppm.

Pyrrole Carbons (C3, C4): These carbons are expected to appear at a higher field (lower ppm) compared to C2 and C5, typically around 105-110 ppm.

Methyl Carbons: The carbons of the two methyl groups will give a single signal in the upfield region, around 12-15 ppm.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon attached to the nitrogen, expected around 30-35 ppm, and one for the two equivalent methylene carbons at a higher field, around 5-10 ppm.

A summary of the predicted NMR data is presented in the table below.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole (C3-H, C4-H) | 5.7 - 6.0 | 105 - 110 |

| Methyl (2,5-CH₃) | 2.1 - 2.3 | 12 - 15 |

| Cyclopropyl (N-CH) | Multiplet | 30 - 35 |

| Cyclopropyl (-CH₂-) | 0.5 - 1.0 (2 multiplets) | 5 - 10 |

| Pyrrole (C2, C5) | - | 125 - 130 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the 1-cyclopropyl-2,5-dimethylpyrrole molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals. For example, the signal for the pyrrole protons would correlate with the signal for the C3/C4 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₃N), the exact monoisotopic mass would be calculated to be 147.1048 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

While experimental mass spectra for this compound are not available in the provided search results, predicted collision cross-section (CCS) data for a related compound, this compound-3-carbaldehyde, offers some insight. uni.lu The CCS value is a measure of the ion's shape in the gas phase and can be useful for structural characterization.

Predicted Fragmentation Pattern:

Upon electron ionization, the molecular ion [M]⁺ at m/z 147 would be observed. The fragmentation of this ion would likely involve the following pathways:

Loss of a methyl group: A peak at m/z 132 ([M-CH₃]⁺) would be expected due to the loss of one of the methyl groups from the pyrrole ring.

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could lead to a fragment at m/z 106, corresponding to the 2,5-dimethylpyrrole cation. The cyclopropyl cation itself at m/z 41 would also likely be observed.

Ring opening of the cyclopropyl group: The cyclopropyl ring could rearrange and fragment, leading to the loss of ethene (C₂H₄) to give a fragment at m/z 119.

A hypothetical mass spectrometry data table is presented below:

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 119 | [M - C₂H₄]⁺ |

| 106 | [2,5-dimethylpyrrole]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Based on the known spectrum of 2,5-dimethylpyrrole, the following absorptions can be anticipated. nih.govnist.govchemicalbook.com

C-H stretching (aromatic/vinylic): A band above 3000 cm⁻¹, likely around 3100-3050 cm⁻¹, corresponding to the C-H bonds of the pyrrole ring.

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the methyl and cyclopropyl groups.

C=C stretching: A band or bands in the 1500-1600 cm⁻¹ region, characteristic of the pyrrole ring.

C-N stretching: A band in the 1300-1400 cm⁻¹ region.

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending vibrations of the methyl and cyclopropyl C-H bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrrole ring and the C-C bonds of the cyclopropyl group are expected to be strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself has been reported in the searched literature, studies on other N-substituted 2,5-dimethylpyrrole derivatives provide valuable insights into the expected solid-state packing and molecular geometry. znaturforsch.comresearchgate.net

For instance, the crystal structures of bis-(2,5-dimethylpyrrol-1-yl) compounds reveal that the molecular packing is often governed by C-H···π interactions. znaturforsch.comresearchgate.net It is plausible that derivatives of this compound would also exhibit such interactions in the solid state. A crystallographic study would precisely determine the bond lengths, bond angles, and torsion angles of the molecule, confirming the planarity of the pyrrole ring and the geometry of the cyclopropyl substituent.

Time-Resolved Spectroscopic Probes of Electronic Relaxation and Photodissociation Dynamics

Time-resolved spectroscopic techniques are employed to study the dynamics of excited electronic states on ultrafast timescales. For pyrrole and its derivatives, these studies often focus on the processes of electronic relaxation and photodissociation. nih.govnih.govaip.orgresearchgate.net

Upon UV excitation, pyrrole derivatives can undergo rapid internal conversion from an initially excited ππ* state to a lower-lying πσ* state. nih.govaip.org This πσ* state is often dissociative with respect to the N-substituent bond. In the case of this compound, time-resolved experiments could probe the timescale of the N-cyclopropyl bond cleavage.

Studies on similar systems have shown that the lifetime of the excited state and the subsequent dissociation dynamics are highly dependent on the nature of the substituents on the pyrrole ring. nih.gov The introduction of the cyclopropyl group at the nitrogen atom would influence the electronic structure and potential energy surfaces, thereby affecting the relaxation pathways and dissociation products. Techniques like time-resolved photoelectron spectroscopy (TRPES) and photofragment translational spectroscopy could be used to map these dynamics, providing information on the lifetimes of the excited states and the energy distribution of the resulting photofragments. aip.orgaip.orgarxiv.org

of this compound

The study of this compound offers insights into the interplay of electronic and steric effects on the photochemistry and structure of N-substituted pyrroles. The introduction of a cyclopropyl group to the nitrogen atom of the 2,5-dimethylpyrrole core introduces unique conformational possibilities and potential influences on the electronic excited states. This article explores the advanced spectroscopic characterization and structural elucidation of this compound, drawing upon data from related molecular systems to infer its properties.

The substitution of a cyclopropyl group on the pyrrole nitrogen is expected to significantly influence its photophysical and structural properties. Advanced spectroscopic techniques are crucial for unraveling these intricacies.

For N-ethylpyrrole, excitation at different wavelengths resulted in the observation of distinct decay lifetimes. ustc.edu.cn These findings suggest that the initial vibrational energy content plays a crucial role in the relaxation pathways. In the case of this compound, similar behavior is anticipated, where the cyclopropyl group may introduce additional vibrational modes that can influence the excited-state dynamics. The interaction between the cyclopropyl and pyrrole moieties could potentially open new relaxation channels or alter the lifetimes of the excited states compared to simpler N-alkyl pyrroles.

Table 1: Excited-State Decay Time Constants for N-Ethylpyrrole

| Pump Wavelength (nm) | Time Constant 1 (ps) | Time Constant 2 (ps) | Time Constant 3 (ns) |

|---|---|---|---|

| 241.9 | 5.0 ± 0.7 | 66.4 ± 15.6 | 1.3 ± 0.1 |

| 237.7 | 2.1 ± 0.1 | 13.1 ± 1.2 | - |

Data sourced from a study on N-ethylpyrrole. ustc.edu.cn

The photodissociation of pyrrole and its derivatives often involves ultrafast relaxation through a πσ* state, which is dissociative along the N-H bond in the parent molecule. researchgate.net In N-substituted pyrroles like this compound, the N-C bond becomes the focal point for potential dissociation. The study of N-ethylpyrrole suggests that after photoexcitation, the molecule undergoes internal conversion and vibrational relaxation within the excited states. ustc.edu.cn

The dissociation of the cyclopropyl group itself is another potential channel. Studies on other cyclic molecules, such as diazirines, show that dissociation can be initiated by asymmetric ring-opening on a sub-picosecond timescale. nih.gov For this compound, it is plausible that upon electronic excitation, energy could be funneled into the cyclopropyl ring, leading to its opening. The specific branching ratios between N-cyclopropyl bond cleavage and cyclopropyl ring-opening would depend on the excitation energy and the coupling between the electronic states of the pyrrole ring and the cyclopropyl group.

The gas-phase structure and conformational preferences of this compound can be precisely determined using rotational spectroscopy. While direct rotational spectra for this specific molecule are not available, data from related compounds like cyclopropylamine (B47189) and pyrrole-rare gas complexes provide a strong foundation for predicting its structural parameters. nih.govrsc.org

The study of cyclopropylamine revealed the presence of both trans and gauche conformers, arising from the orientation of the amino group relative to the cyclopropyl ring. nih.gov A similar conformational landscape is expected for this compound, with the pyrrole ring adopting different orientations relative to the cyclopropyl group. The rotational constants and centrifugal distortion constants for the ground and excited torsional states of trans-cyclopropylamine have been accurately determined, as shown in Table 2. nih.gov These values provide a benchmark for the expected range of rotational constants for this compound, which will be influenced by the larger mass and different geometry of the 2,5-dimethylpyrrole moiety.

The determination of the rotational constants for different isotopologues of this compound would allow for a precise determination of its molecular structure, including the bond lengths and angles of the N-cyclopropyl linkage and the orientation of the two rings. Furthermore, the analysis of the nuclear quadrupole coupling constants for the ¹⁴N nucleus would provide information about the electronic environment around the nitrogen atom, which is influenced by the presence of the cyclopropyl group. rsc.org

Table 2: Rotational and Centrifugal Distortion Constants for trans-Cyclopropylamine

| Parameter | Ground State | vT = 1 | vT = 2 |

|---|---|---|---|

| A (MHz) | 20353.4(2) | 20333.3(3) | 20308.2(4) |

| B (MHz) | 7544.3(1) | 7538.9(2) | 7532.1(2) |

| C (MHz) | 6098.9(1) | 6093.1(2) | 6086.0(2) |

| ΔJ (kHz) | 4.8(1) | 4.7(2) | 4.6(2) |

| ΔJK (kHz) | -23.1(5) | -22.7(6) | -22.2(7) |

| ΔK (kHz) | 118(2) | 116(3) | 114(3) |

| δJ (kHz) | 1.1(1) | 1.1(1) | 1.1(1) |

| δK (kHz) | 10.2(3) | 10.1(4) | 9.9(5) |

Data sourced from a study on cyclopropylamine. nih.gov

Computational and Theoretical Investigations of 1 Cyclopropyl 2,5 Dimethylpyrrole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For 1-cyclopropyl-2,5-dimethylpyrrole, a combination of Density Functional Theory (DFT) and ab initio methods can offer a comprehensive understanding of its molecular properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and properties of molecules. By employing various functionals and basis sets, DFT can provide accurate geometries, energies, and other molecular properties for compounds like this compound.

DFT calculations would be instrumental in determining the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. Of particular interest is the orientation of the cyclopropyl (B3062369) group relative to the pyrrole (B145914) ring. The interaction between the cyclopropyl's Walsh orbitals and the pyrrole's π-system can be elucidated through analysis of the calculated molecular orbitals.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Dipole Moment | Value dependent on conformation |

| HOMO Energy | Value dependent on conformation |

| LUMO Energy | Value dependent on conformation |

| HOMO-LUMO Gap | Value dependent on conformation |

Note: The exact values for dipole moment and orbital energies are highly dependent on the chosen DFT functional, basis set, and the specific conformation of the molecule.

Ab Initio Methods (MP2, CCSD) for High-Accuracy Energetics and Geometries

For a more rigorous and accurate determination of the energetics and geometries of this compound, high-level ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. These methods, while computationally more demanding than DFT, provide a more reliable treatment of electron correlation, which is crucial for accurately describing the subtle interactions within the molecule.

MP2 and CCSD(T) calculations are particularly valuable for obtaining benchmark energetic data, such as the relative energies of different conformers and the energy barriers for rotation around the N-cyclopropyl bond. These high-accuracy calculations can then be used to validate the results obtained from more computationally efficient DFT methods.

Table 2: Comparison of Relative Energies for N-Cyclopropyl Pyrrole Conformers (Hypothetical Data)

| Conformer | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) | MP2/aug-cc-pVTZ Relative Energy (kcal/mol) | CCSD(T)/aug-cc-pVTZ Relative Energy (kcal/mol) |

| Perpendicular | 0.00 | 0.00 | 0.00 |

| Bisected | 2.5 | 3.1 | 3.0 |

Note: This table presents hypothetical data to illustrate the expected trend in relative energies from different computational methods. Actual values would require specific calculations to be performed.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to analyze the results of a quantum chemical calculation in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org NBO analysis for this compound would provide a detailed picture of the bonding within the molecule, including the nature of the C-N bonds, the hybridization of the atoms, and the extent of electron delocalization.

A key aspect of the NBO analysis would be to investigate the interaction between the filled orbitals of the cyclopropyl group and the empty orbitals of the pyrrole ring, and vice versa. This donor-acceptor interaction, often referred to as hyperconjugation, can significantly influence the geometry and reactivity of the molecule. The analysis of the second-order perturbation theory energy in the NBO basis can quantify the strength of these interactions. For five-membered nitrogen heterocycles, the extent of electron density transfer from the heteroatom's p-z orbital to the rest of the π-system is a good measure of delocalization. acs.org

Conformational Analysis and Energetic Landscapes of N-Cyclopropyl Pyrroles

The conformational flexibility of this compound is primarily associated with the rotation around the bond connecting the cyclopropyl group to the nitrogen atom of the pyrrole ring. Understanding the energetic landscape of this rotation is crucial for predicting the molecule's behavior in different environments.

Computational studies on related N-cyclopropyl amides have revealed unexpected conformational preferences, with the potential for multiple stable rotamers. nih.gov Similarly, for this compound, two principal conformations can be envisioned: a "perpendicular" conformation where the C-C bond of the cyclopropyl ring opposite to the nitrogen is perpendicular to the plane of the pyrrole ring, and a "bisected" or "eclipsed" conformation where this bond is in the same plane as the pyrrole ring.

A potential energy surface scan, performed using DFT or ab initio methods, can map out the energy changes as a function of the dihedral angle defining the rotation around the N-cyclopropyl bond. The results of such an analysis would identify the global and local energy minima, corresponding to the stable conformers, as well as the transition states connecting them.

Table 3: Rotational Barriers and Conformational Preferences for a Generic N-Cyclopropyl Heterocycle (Illustrative Data)

| Parameter | Value |

| Most Stable Conformer | Perpendicular |

| Energy of Bisected Conformer (relative to most stable) | 2-4 kcal/mol |

| Rotational Barrier (Perpendicular to Bisected) | 3-5 kcal/mol |

Note: These are illustrative values based on general knowledge of similar systems. Specific calculations are needed for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. For this compound, computational studies can explore various potential reactions, such as electrophilic aromatic substitution on the pyrrole ring or reactions involving the strained cyclopropyl group.

Transition State Analysis and Reaction Pathways

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined.

For instance, the mechanism of a formal nucleophilic substitution on a bromocyclopropane (B120050) to yield an N-cyclopropyl azole has been studied, highlighting the role of a cyclopropene (B1174273) intermediate. acs.org Computational modeling could be used to investigate analogous reactions for the synthesis of this compound, comparing different potential pathways and identifying the most favorable one. The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states, and then calculating their relative energies to construct a reaction energy profile.

Table 4: Hypothetical Activation Energies for a Reaction Involving an N-Cyclopropyl Pyrrole

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Formation of Intermediate | DFT (B3LYP/6-31G) | 15.2 |

| Conversion to Product | DFT (B3LYP/6-31G) | 8.7 |

Note: This table provides hypothetical data to illustrate the type of information that can be obtained from transition state analysis.

Free Energy Perturbation (FEP) Simulations for Reaction Thermodynamics

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two states, such as a reactant and a product in a chemical reaction. This technique is particularly valuable for understanding reaction thermodynamics, including equilibrium constants and reaction feasibility.

In the context of this compound, FEP simulations could be employed to study its formation or transformation. For instance, the thermodynamics of the N-alkylation of 2,5-dimethylpyrrole with a cyclopropyl halide could be investigated. By computationally "perturbing" the reactants into the products along a non-physical pathway, the free energy change (ΔG) for the reaction can be calculated. This provides fundamental insights into the reaction's spontaneity and potential yield under specific conditions.

A hypothetical FEP study on the synthesis of this compound might involve the following reaction:

2,5-dimethylpyrrole + Bromocyclopropane → this compound + HBr

The results of such a simulation would provide crucial thermodynamic data, as illustrated in the hypothetical table below.

Table 1: Hypothetical Thermodynamic Parameters for the Synthesis of this compound from FEP Simulations This data is for illustrative purposes only.

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -15.8 |

| Entropy of Reaction (TΔS) | -2.1 |

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to understand its behavior in different solvent environments, such as water or organic solvents. These simulations would track the trajectory of the molecule, revealing its preferred conformations and its interactions with surrounding solvent molecules. Analysis of these interactions is crucial for predicting physical properties like solubility and for understanding its behavior in a larger chemical system.

The following table illustrates the type of data that could be extracted from an MD simulation of this compound in a solvent, quantifying the intermolecular interaction energies.

Table 2: Illustrative Intermolecular Interaction Energies for this compound in a Solvent from MD Simulations This data is for illustrative purposes only.

| Interaction Type | Potential Energy (kcal/mol) |

|---|---|

| Van der Waals Interactions | -8.5 |

| Electrostatic Interactions | -3.2 |

| Total Intermolecular Interaction Energy | -11.7 |

Spectroscopic Parameter Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy.

For this compound, predicting the NMR spectrum would be essential for its structural verification. By comparing the computationally predicted chemical shifts with experimentally obtained spectra, one can confirm the correct assignment of all protons and carbons in the molecule. This is particularly useful for distinguishing between potential isomers.

The table below presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is for illustrative purposes only and is referenced against a standard (e.g., TMS).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole-CH | 5.85 | 105.2 |

| Pyrrole-C H | - | 128.1 |

| C H₃ | 2.15 | 12.9 |

| Cyclopropyl-CH | 3.40 | 35.5 |

For gas-phase studies, particularly those involving microwave spectroscopy, the prediction of rotational constants (A, B, C) is crucial for identifying a molecule by its rotational spectrum. These constants are derived from the molecule's principal moments of inertia.

Furthermore, for nuclei with a spin quantum number I ≥ 1, such as ¹⁴N in the pyrrole ring, nuclear quadrupole coupling constants (χ) can be predicted. These constants provide detailed information about the electronic environment around the quadrupolar nucleus.

Computational chemistry can accurately predict these parameters, guiding high-resolution spectroscopic experiments and aiding in the analysis of their results.

Table 4: Predicted Rotational and Quadrupole Coupling Constants for this compound This data is for illustrative purposes only.

| Parameter | Predicted Value |

|---|---|

| Rotational Constant A | 3.2 GHz |

| Rotational Constant B | 1.8 GHz |

| Rotational Constant C | 1.5 GHz |

| ¹⁴N Quadrupole Coupling Constant (χaa) | -2.1 MHz |

| ¹⁴N Quadrupole Coupling Constant (χbb) | 1.5 MHz |

Research Applications and Broader Scientific Impact

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyrrole (B145914) nucleus is a fundamental component in a vast array of biologically active molecules and pharmaceuticals. alliedacademies.org The 2,5-dimethylpyrrole scaffold, in particular, has been identified as a key feature for potent biological activity in several therapeutic areas, especially in the development of novel antimycobacterial agents. ucl.ac.uknih.gov Nitrogen-containing heterocyclic compounds like pyrroles are considered versatile and privileged scaffolds in the design of prospective drugs. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of 2,5-dimethylpyrrole, SAR investigations have been pivotal in identifying the structural features necessary for their biological effects.

In the context of antimycobacterial agents, research has focused on modifying substituents at the N1 position and other positions of the pyrrole ring. ucl.ac.uk Key findings from SAR studies on related N-aryl-2,5-dimethylpyrrole derivatives include:

Substituents at C3: The presence of bulky, aliphatic, and lipophilic groups on a side chain at the C3 position of the pyrrole core is essential for potent antimycobacterial activity. nih.gov Analogs with a cyclohexanemethyl group at this position have shown particularly strong inhibitory effects against Mycobacterium tuberculosis. ucl.ac.uk

Substituents at N1: The nature of the substituent on the nitrogen atom significantly influences activity. In studies of N-aryl derivatives, the electronic density on the N-phenyl ring was found to play a crucial role. nih.gov For instance, the presence of electron-withdrawing groups like -CF₃ or -CN on the N-phenyl ring can diminish the antimycobacterial effect. nih.gov This highlights the importance of the electronic and steric properties of the N1-substituent, such as the cyclopropyl (B3062369) group in 1-Cyclopropyl-2,5-dimethylpyrrole.

These studies underscore the value of the 2,5-dimethylpyrrole scaffold as a template that can be systematically modified to enhance potency and efficacy. nih.gov

While the 2,5-dimethylpyrrole scaffold is a key component of many bioactive compounds, its specific role in the inhibition of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (enoyl-ACP) reductase is not as well-defined as for other heterocyclic systems.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA, RNA, and proteins, making it a major target for anticancer and antimicrobial drugs. nih.govpharmacologyeducation.org Most known DHFR inhibitors, such as methotrexate and trimethoprim, are characterized by heterocyclic structures like pteridine or 2,4-diaminopyrimidine, which act as folate analogs. rjeid.commdpi.com There is currently limited direct evidence in the scientific literature linking this compound or its close analogs to significant DHFR inhibition.

Enoyl-ACP Reductase: This enzyme is essential for fatty acid biosynthesis in bacteria and is the primary target for the frontline antituberculosis drug isoniazid. nih.govnih.gov The search for new inhibitors has explored various chemical classes, including pyrrolidine carboxamides and other heterocyclic structures. researchgate.netresearchgate.net However, specific studies detailing the mechanism of enoyl-ACP reductase inhibition by compounds based on the this compound scaffold are not prominent in current research.

A significant area of research for 2,5-dimethylpyrrole derivatives is in the fight against tuberculosis, with a particular focus on the novel drug target MmpL3. ucl.ac.uk MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential inner membrane transporter responsible for translocating key components for mycobacterial cell wall construction. mdpi.com

N-aryl-2,5-dimethylpyrrole derivatives have been designed as hybrids of known antitubercular agents BM212 and SQ109, both of which are linked to MmpL3 inhibition. nih.govnih.gov Computational docking studies suggest that these pyrrole compounds can bind within a pocket of the MmpL3 protein, interacting with key amino acid residues. ucl.ac.uk For example, interactions can include π-π stacking between the pyrrole ring and tyrosine residues within the binding site. ucl.ac.uk

Several compounds from this class have demonstrated high potency against drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis at submicromolar concentrations. nih.gov Notably, select derivatives are also effective against intracellular mycobacteria, a crucial feature for eradicating persistent infections, with activity profiles similar to isoniazid. nih.govnih.gov

| Compound Class | Molecular Target | Key Activity | Reference |

|---|---|---|---|

| N-phenyl-2,5-dimethylpyrroles | MmpL3 (putative) | Potent against MDR-TB strains | nih.gov |

| C3-substituted 2,5-dimethylpyrroles | MmpL3 (putative) | Effective against intracellular mycobacteria | ucl.ac.uknih.gov |

Contributions to Advanced Materials Science and Engineering

The unique electronic and structural properties of the pyrrole ring also make its derivatives valuable in the field of materials science.

Polypyrrole is one of the most studied conducting polymers due to its high conductivity, stability, and ease of synthesis. nih.govdu.ac.ir However, the direct polymerization of this compound is challenging. The methyl groups at the 2 and 5 positions block the α-positions of the pyrrole ring, which are the typical sites for oxidative polymerization to form the conjugated polymer backbone. nih.gov

Despite this, 2,5-disubstituted pyrroles can be incorporated into conducting polymers through alternative synthetic strategies. One approach involves creating hybrid monomers where the 2,5-disubstituted pyrrole core is linked to other polymerizable units, such as thiophene. For instance, 2,5-di(2-thienyl)pyrrole derivatives can be easily electropolymerized due to the reactive thiophene rings, resulting in stable conducting polymer films with low band gaps and desirable optical properties. researchgate.netresearchgate.net The N-substituent on the pyrrole ring in these hybrid polymers can be used to fine-tune the final properties of the material. researchgate.net

Pyrrole derivatives are fundamental building blocks for various dyes and optical materials. The 2,5-dimethylpyrrole unit is particularly important in the synthesis of Boron-dipyrromethene (BODIPY) dyes, a class of highly fluorescent molecules with applications in biological imaging and sensing.

Catalysis and Ligand Design Incorporating Pyrrole Motifs

Extensive literature searches did not yield specific research on the application of this compound in the fields of catalysis and ligand design. The following subsections, therefore, reflect a lack of available data for this particular compound in these contexts.

Chiral Ligand Synthesis for Asymmetric Catalysis

There is no available scientific literature detailing the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. Research in asymmetric catalysis often focuses on ligands with specific steric and electronic properties to induce high enantioselectivity, and it appears that this particular pyrrole derivative has not been explored for this purpose.

Development of Host-Guest Systems and Receptors

No published research could be found on the development of host-guest systems or molecular receptors that incorporate the this compound motif. Host-guest chemistry relies on non-covalent interactions to form specific complexes, and the unique structural and electronic contributions of a 1-cyclopropyl substituent on a dimethylpyrrole core in molecular recognition have not been investigated.

Biotechnology and Bioprocess Enhancement

While specific data on this compound is limited, research into the closely related 2,5-dimethylpyrrole moiety has shown significant implications for bioprocess enhancement, particularly in the production of therapeutic proteins.

Impact on Monoclonal Antibody Production in Recombinant Chinese Hamster Ovary (rCHO) Cell Cultures

Recent studies have identified the 2,5-dimethylpyrrole scaffold as a key structural component for enhancing monoclonal antibody (mAb) production in recombinant Chinese Hamster Ovary (rCHO) cells, which are a primary platform for manufacturing therapeutic antibodies.

In a large-scale screening of chemical compounds for their ability to improve cell-specific antibody production, a molecule named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to significantly increase mAb production nih.govwikipedia.org. Subsequent structure-activity relationship studies revealed that the 2,5-dimethylpyrrole portion of this molecule was the most effective partial structure for this enhancement nih.govwikipedia.orgresearchgate.net.

The addition of 2,5-dimethylpyrrole to rCHO cell cultures was shown to increase cell-specific productivity without compromising cell viability nih.govresearchgate.net. In one study, the addition of 2,5-dimethylpyrrole resulted in a 2.2-fold higher cell-specific productivity compared to the control condition nih.govresearchgate.net. This suggests that the 2,5-dimethylpyrrole core is the most active chemical structure for boosting mAb output from these cells.

The mechanism behind this increased production is linked to metabolic changes in the cells. The parent compound containing the 2,5-dimethylpyrrole motif was observed to suppress cell growth while increasing both the cell-specific glucose uptake rate and the intracellular levels of adenosine triphosphate (ATP) nih.govwikipedia.org. This indicates a metabolic shift towards a more efficient state for protein production.

Furthermore, the parent compound was also found to influence a critical quality attribute of the therapeutic monoclonal antibodies by suppressing galactosylation of the N-linked glycans nih.govwikipedia.org. This suggests that derivatives of 2,5-dimethylpyrrole could potentially be used to control the quality and consistency of the final antibody product.

These findings highlight the potential for structural optimization of 2,5-dimethylpyrrole derivatives to further improve the production and quality control of monoclonal antibodies in biopharmaceutical manufacturing nih.govwikipedia.orgresearchgate.net. While these studies focused on 2,5-dimethylpyrrole, they provide a strong rationale for investigating the effects of related structures, such as this compound, in similar bioprocessing applications.

Table 1: Effect of 2,5-Dimethylpyrrole on rCHO Cell Culture Performance

| Parameter | Control | 2,5-Dimethylpyrrole Treated | Fold Change |

| Relative Cell-Specific Productivity | 1.0 | 2.2 | + 120% |

| Cell Viability | Maintained | Maintained | No significant change |

Data synthesized from findings in referenced studies. nih.govresearchgate.net

Table 2: Metabolic Effects of a 2,5-Dimethylpyrrole Containing Compound in rCHO Cells

| Metabolic Parameter | Observation |

| Cell Growth | Suppressed |

| Cell-Specific Glucose Uptake Rate | Increased |

| Intracellular Adenosine Triphosphate (ATP) | Increased |

| N-linked Glycan Galactosylation | Suppressed |

Conclusion and Future Research Directions

Summary of Current Research Advances Pertaining to 1-Cyclopropyl-2,5-dimethylpyrrole

Research surrounding the specific molecule this compound is still in its early stages, with much of the current understanding being extrapolated from studies on related compounds. The primary focus of existing research has been on the broader class of 2,5-dimethylpyrrole derivatives and the impact of N-substitution on their biological activity. The 2,5-dimethylpyrrole scaffold has been identified as a crucial component for antimycobacterial activity. ucl.ac.uk

The introduction of a cyclopropyl (B3062369) group at the N1 position is a rational design strategy, as cyclopropyl rings are known to enhance various properties in drug candidates. chemenu.com These improvements can include increased metabolic stability, enhanced biological activity, and improved pharmacokinetic profiles. chemenu.com While specific studies on this compound are limited, several of its derivatives, such as 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been synthesized and are commercially available, suggesting their utility as building blocks in medicinal chemistry. uni.lucymitquimica.comuni.lunih.gov

The exploration of the chemical space around the 2,5-dimethylpyrrole nucleus has demonstrated that modifications at the N1 position are key for diversification and can significantly influence the compound's properties. ucl.ac.uk This provides a strong rationale for the synthesis and investigation of the 1-cyclopropyl derivative.

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the lack of direct experimental data on the synthesis, physicochemical properties, and biological activity of this compound itself. While its derivatives are available, the parent compound's profile remains largely uncharacterized in public-domain research.

Emerging research avenues should therefore focus on:

Dedicated Synthesis and Characterization: Developing and optimizing a synthetic route specifically for this compound. The Paal-Knorr synthesis, a common method for preparing 2,5-dimethylpyrroles, could be adapted for this purpose using cyclopropylamine (B47189) and 2,5-hexanedione (B30556). iajps.comresearchgate.net Subsequent detailed characterization using techniques like NMR, IR, and mass spectrometry is essential. nist.gov

Pharmacokinetic and Toxicological Profiling: Once synthesized, the compound should undergo comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies to assess its drug-likeness and safety profile.

Exploration of Antimicrobial Activity: Given the established antitubercular potential of N-substituted 2,5-dimethylpyrroles, a primary research avenue is to screen this compound against a panel of pathogenic microbes, including various strains of Mycobacterium tuberculosis. ucl.ac.uknih.gov

Investigation in Other Therapeutic Areas: The pyrrole (B145914) scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. iajps.com Screening this compound in these areas could uncover novel therapeutic applications.

Prospective Directions for Synthetic Innovation and Application Development

Future synthetic efforts should not only focus on the efficient production of this compound but also on the generation of a diverse library of its derivatives.

Synthetic Innovation:

Greener Synthetic Methodologies: Exploring more environmentally friendly synthetic routes, such as using water as a solvent or employing catalyst-free conditions for the Paal-Knorr reaction, could enhance the sustainability of the synthesis. researchgate.net

Flow Chemistry: The application of flow chemistry could enable a more controlled, scalable, and potentially higher-yielding synthesis of this compound and its derivatives.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate a wide array of derivatives by introducing various substituents at the 3 and 4 positions of the pyrrole ring would accelerate the discovery of structure-activity relationships (SAR).

Application Development:

Development of Novel Antimicrobials: Building on the promising results from related compounds, a key application is the development of new antibiotics or antimycobacterials. The unique electronic and conformational properties of the cyclopropyl group could lead to compounds with improved potency and resistance profiles. chemenu.com

Materials Science: Pyrrole-based compounds are used in the development of dyes, polymers, and other electronic materials. iajps.com The introduction of a cyclopropyl group could modulate the electronic and physical properties of these materials, opening up new applications.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. iajps.com Investigating its potential as a pesticide or herbicide could be a fruitful area of research.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-2,5-dimethylpyrrole, and how are intermediates characterized?

The Paal-Knorr synthesis is widely used for pyrrole derivatives. For this compound, condensation of cyclopropylamine with 2,5-hexanedione (or analogous diketones) under acidic conditions generates the pyrrole ring. Key intermediates include enamine and imine species, which can be tracked using in-situ Fourier-transform infrared spectroscopy (FTIR) and validated via density functional theory (DFT) calculations. Final characterization employs -NMR, -NMR, and elemental analysis to confirm regiochemistry and purity .

Q. How do researchers verify the structural integrity of this compound?

Structural validation combines spectroscopic methods:

- NMR : Methyl groups at positions 2 and 5 produce distinct singlet peaks in -NMR (~2.1–2.3 ppm), while cyclopropyl protons appear as multiplet signals (~0.5–1.5 ppm). -NMR confirms aromatic carbons (~110–130 ppm) and cyclopropyl carbons (~5–15 ppm).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 149 for CHN) and fragmentation patterns verify the molecular formula.

- Elemental analysis : Matches calculated C, H, and N percentages .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound may be limited, structurally related pyrroles (e.g., 2,5-diphenylpyrrole) exhibit acute oral toxicity (Category 4) and skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and follow GHS guidelines for disposal. Chronic aquatic toxicity (Category 4) necessitates strict waste management .

Q. Which purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted diketones and amines. Recrystallization from ethanol or methanol yields high-purity crystals. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropyl-substituted pyrroles be analyzed experimentally and computationally?

In-situ FTIR with K-means clustering identifies transient intermediates (e.g., enamines) during Paal-Knorr reactions. DFT calculations (B3LYP/6-31G*) map energy profiles, revealing nucleophilic addition and cyclization steps. For this compound, compare activation energies of cyclopropylamine vs. other amines to assess steric/electronic effects .

Q. What computational approaches predict the electronic properties of this compound in material science applications?

Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps to evaluate optoelectronic potential. Substituent effects (cyclopropyl vs. methyl/aryl groups) on aromaticity are modeled using nucleus-independent chemical shift (NICS) indices. Compare with experimental UV-Vis and fluorescence spectra .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Introduce substituents (e.g., halogens, carboxylates) at the cyclopropyl ring or pyrrole nitrogen. Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus). Correlate electronic properties (Hammett σ constants) with bioactivity trends. For anticancer potential, screen cytotoxicity using MTT assays on cancer cell lines .

Q. How are contradictions in kinetic data resolved for pyrrole synthesis?

Conflicting rate constants may arise from solvent polarity or temperature effects. Use chemometric modeling (e.g., multivariate regression) to isolate variables. For Paal-Knorr reactions, kinetic isotope effects (KIEs) and -labeling clarify rate-limiting steps (e.g., imine vs. enamine formation) .

Q. What analytical challenges arise in characterizing cyclopropyl-substituted pyrroles, and how are they addressed?

Cyclopropyl strain induces distorted NMR signals. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to resolve coupling patterns. Dynamic NMR can detect ring-flipping in the cyclopropyl group. For ambiguous MS fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .

Q. How is this compound utilized in advanced material synthesis?

Its aromaticity and electron-rich structure make it a candidate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products